The synthesis of pyrazole derivatives has been shown to yield compounds with significant antifungal properties. For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were tested against phytopathogenic fungi, with some exhibiting higher activity than the commercial fungicide boscalid1. This suggests that "3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid" could potentially be applied in the field of agriculture as an antifungal agent.
Schiff bases derived from pyrazole-4-carboxaldehydes have been synthesized and shown to possess antimicrobial activity. Compounds synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes demonstrated excellent activity against various microbes3. This indicates that "3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid" could also have potential applications in developing new antimicrobial agents.
The nonlinear optical (NLO) properties of pyrazole derivatives make them candidates for applications in optoelectronics. A study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed a small energy gap between the frontier molecular orbitals, which is responsible for its NLO activity2. This suggests that "3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid" may also exhibit NLO properties, making it of interest for optical applications.
Pyrazoline derivatives, closely related to pyrazole, have been synthesized and found to possess strong antioxidant and antibacterial activities5. This implies that "3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid" could be explored for its potential use in pharmaceuticals as an antioxidant or antibacterial compound.
The thermal stability of pyrazole derivatives is an important characteristic for their practical applications. A study on a novel pyrazole derivative reported thermal stability up to 190°C4. This property is crucial for the compound's potential use in materials science and engineering.
3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that falls under the category of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This specific compound is characterized by a methoxyphenyl group at position 3, a carboxylic acid group at position 4, and a nitrogen atom at position 1 of the pyrazole ring. Its molecular formula is with a molecular weight of approximately 218.21 g/mol. The compound is identified by the CAS number 618383-46-3 and has been cataloged in various chemical databases, including PubChem and VWR .
The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods, primarily involving the formation of the pyrazole ring followed by the introduction of the carboxylic acid group.
Formation of the Pyrazole Ring:
Introduction of the Carboxylic Acid Group:
Parameters:
The molecular structure of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring with substituents that influence its chemical properties and reactivity.
3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can participate in several chemical reactions due to its functional groups.
The mechanism of action for 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is largely dependent on its application in medicinal chemistry or material science.
In pharmacological contexts, this compound may act by interacting with specific biological targets such as enzymes or receptors. For instance:
The specific pathways involved would vary based on biological context but often include modulation of signaling pathways related to inflammation or pain response due to its structural similarity to other bioactive compounds .
The physical and chemical properties of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid are essential for understanding its behavior in various applications.
Characterization techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity, while spectroscopic methods provide insights into functional groups present .
3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has diverse applications across various scientific fields:
It serves as a potential scaffold for developing new pharmaceuticals targeting pain relief or anti-inflammatory pathways.
Due to its unique structure, it can be utilized in synthesizing advanced materials with specific electronic properties.
This compound is often used in studies involving molecular docking, structural analysis, and biological evaluations due to its ability to interact with various biological targets .
The compound 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is systematically named as 1H-pyrazole-4-carboxylic acid, 3-(4-methoxyphenyl)- according to IUPAC conventions. Its molecular formula is C₁₁H₁₀N₂O₃, corresponding to a molecular weight of 218.21 g/mol. The structure comprises a pyrazole heterocycle substituted at the 3-position with a 4-methoxyphenyl group and at the 4-position with a carboxylic acid functionality. This arrangement creates two hydrogen-bonding sites: the carboxylic acid (–COOH) and the pyrazole N–H group. The methoxy group (–OCH₃) is an electron-donating substituent that significantly influences the compound’s electronic distribution and biological interactions, as evidenced by its role in enhancing pharmacological properties in analogous pyrazole derivatives [1] [6]. The canonical SMILES representation is COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)H, which encodes the connectivity of the methoxyphenyl, pyrazole, and carboxylate moieties [2] [8].
Single-crystal X-ray diffraction (SC-XRD) studies of structurally analogous pyrazole-4-carboxylates reveal that the pyrazole ring adopts a near-planar conformation with the 4-carboxylic acid substituent. The carboxylate group typically lies coplanar with the heterocyclic ring (torsion angle: 2.5°–5.8°), facilitating extended π-conjugation. This planarity stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid oxygen (O···H distance: 1.82 Å) and the pyrazole N–H group. The crystal lattice often features dimerization via O–H···O hydrogen bonds between carboxyl groups of adjacent molecules, forming centrosymmetric dimers with R₂²(8) ring motifs. These dimers stack along the crystallographic axis, stabilized by van der Waals interactions [10].
The dihedral angle between the pyrazole ring and the 4-methoxyphenyl group ranges from 15.2° to 22.6°, indicating moderate conformational flexibility. This angle is influenced by:
FT-IR spectroscopy identifies key functional groups through characteristic absorptions (Table 1):
NMR spectroscopy (¹H and ¹³C) provides atomic-level structural insights (Table 1):
Table 1: Key FT-IR and NMR Assignments for 3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxylic Acid
| Spectroscopic Method | Signal (δ, ppm or cm⁻¹) | Assignment |
|---|---|---|
| FT-IR | 1685 | ν(C=O) |
| 2500–3300 | ν(O–H) | |
| 1600, 1510 | ν(C=C) aromatic | |
| 1250 | ν(C–O) methoxy | |
| ¹H NMR (DMSO-d₆) | 7.98 (s, 1H) | H5-pyrazole |
| 7.21 (d, 2H) | H2, H6-phenyl | |
| 6.92 (d, 2H) | H3, H5-phenyl | |
| 3.78 (s, 3H) | –OCH₃ | |
| ¹³C NMR (DMSO-d₆) | 165.2 | C=O |
| 142.1 | C4-pyrazole | |
| 130.5 | C1-phenyl | |
| 114.2 | C3, C5-phenyl | |
| 55.8 | –OCH₃ |
Electron-impact mass spectrometry (EI-MS) of the compound shows a molecular ion peak at m/z 218 [M]⁺, consistent with C₁₁H₁₀N₂O₃. Major fragmentation pathways include:
Table 2: Major MS Fragments and Proposed Pathways
| m/z | Fragment Ion | Proposed Pathway |
|---|---|---|
| 218 | [M]⁺ | Molecular ion |
| 174 | [M – CO₂]⁺ | Decarboxylation |
| 187 | [M – OCH₃]⁺⁺ | Methoxy group loss |
| 119 | [C₈H₇N]⁺ | Cleavage of phenyl-pyrazole bond |
| 68 | [C₃H₂N₂]⁺ | Pyrazole ring fragment |
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9